1-Benzyl-3-hydroxypyridinium chloride

Catalog No.
S762335
CAS No.
3323-73-7
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-hydroxypyridinium chloride

CAS Number

3323-73-7

Product Name

1-Benzyl-3-hydroxypyridinium chloride

IUPAC Name

1-benzylpyridin-1-ium-3-ol;chloride

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H

InChI Key

ONNZKJRJNUPXSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-]

1-Benzyl-3-hydroxypyridinium chloride is a quaternary ammonium compound characterized by its unique structure and properties. The molecular formula of this compound is C₁₂H₁₂ClNO, and it has a molecular weight of 221.68 g/mol. The compound features a hydroxypyridine moiety, which contributes to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. It is typically presented as a white to off-white crystalline solid, soluble in polar solvents like water and alcohols .

Synthesis and Characterization:

1-Benzyl-3-hydroxypyridinium chloride is a known organic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain the compound. One reported method involves the reaction of 3-hydroxypyridine with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Potential Applications:

While the specific scientific research applications of 1-Benzyl-3-hydroxypyridinium chloride are not extensively documented, its structural features suggest potential areas of investigation. The presence of a pyridinium ring and a hydroxyl group makes it a candidate for:

  • Modification of biomolecules: The pyridinium ring can participate in various reactions, potentially allowing for the attachment of the compound to biomolecules like proteins or nucleic acids for further study [].
  • Medicinal chemistry: The pyridinium ring is a common pharmacophore present in various drugs. 1-Benzyl-3-hydroxypyridinium chloride could serve as a starting point for the development of new drug candidates, although further research is needed to explore its potential therapeutic effects [].
  • Material science: Pyridinium-based compounds are sometimes used in the development of new materials with specific properties. 1-Benzyl-3-hydroxypyridinium chloride could be investigated for its potential applications in material science, though more research is required in this area [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
  • Oxidation: The hydroxyl group can undergo oxidation under certain conditions, potentially forming ketones or aldehydes.
  • Deprotonation: In basic conditions, the hydroxyl group may lose a proton, resulting in the formation of an alkoxide.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Research indicates that 1-benzyl-3-hydroxypyridinium chloride exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its structure suggests possible interactions with neurotransmitter systems, which could lead to applications in neurology and psychiatry. The compound's ability to cross biological membranes may also enhance its pharmacological properties .

Several methods are available for synthesizing 1-benzyl-3-hydroxypyridinium chloride:

  • Alkylation of Pyridine Derivatives: This method involves the alkylation of 3-hydroxypyridine with benzyl halides in the presence of a base.
  • Reduction Reactions: Starting from 1-benzylpyridin-3-one, reduction can yield the desired hydroxypyridinium salt.
  • Quaternization: The hydroxypyridine can be quaternized with methyl or benzyl halides to form the corresponding quaternary ammonium salt.

These methods allow for the production of 1-benzyl-3-hydroxypyridinium chloride with varying degrees of purity and yield .

The applications of 1-benzyl-3-hydroxypyridinium chloride span several fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be used in developing new antibiotics or antiseptics.
  • Biochemical Research: It serves as a reagent in studies involving enzyme inhibition or neurotransmitter modulation.
  • Agriculture: Potential applications include use as a pesticide or herbicide due to its biological activity against pathogens.

These diverse applications underscore the compound's significance in both research and practical uses.

Interaction studies of 1-benzyl-3-hydroxypyridinium chloride have focused on its effects on various biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission. Additionally, its antimicrobial properties indicate interactions with bacterial cell membranes and metabolic pathways, which could be further explored for drug development .

1-Benzyl-3-hydroxypyridinium chloride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
1-Benzyl-3-hydroxypyridinium bromideC₁₂H₁₂BrNOSimilar structure but with bromide instead of chloride; may exhibit different solubility and reactivity properties .
1-Methyl-3-hydroxypyridinium chlorideC₉H₁₀ClNOMethyl group instead of benzyl; potentially different biological activities due to altered sterics .
4-(Benzylamino)phenolC₁₃H₁₅N₃OContains an amine group; used in dye production and has distinct biochemical properties .

The uniqueness of 1-benzyl-3-hydroxypyridinium chloride lies in its specific combination of a hydroxyl group on the pyridine ring and a benzyl substituent, which together confer unique biological activities not fully replicated in these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3323-73-7

Dates

Modify: 2023-08-15

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